N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine
Description
N-[(3-Bromo-5-chlorophenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl group substituted with bromine and chlorine at the 3- and 5-positions, respectively. Its molecular formula is C₁₀H₁₁BrClN, with a molecular weight of 260.56 g/mol (inferred from its positional isomer in ). The compound’s structure combines a cyclopropane ring with an aromatic system, making it a candidate for studying steric and electronic effects in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFOMXHQRNRDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine can be approached through several key steps:
- Preparation of the Benzyl Halide : This involves synthesizing the 3-bromo-5-chlorobenzyl halide, which can be achieved through halogenation reactions of the corresponding benzene derivatives.
- Synthesis of Cyclopropanamine : Cyclopropanamine can be prepared through various methods, including the reduction of cyclopropanone oxime or the cyclopropanation of olefins.
- Coupling Reaction : The final step involves coupling the benzyl halide with cyclopropanamine to form the desired compound.
Preparation of 3-Bromo-5-chlorobenzyl Halide
To prepare the 3-bromo-5-chlorobenzyl halide, one can start with 3-bromo-5-chlorobenzene and perform a Friedel-Crafts alkylation or a direct bromination of the benzyl position using reagents like N-bromosuccinimide (NBS) in a suitable solvent like DMF.
| Reagent | Solvent | Conditions | Yield |
|---|---|---|---|
| NBS | DMF | Room Temperature, 5 hours | Variable |
Synthesis of Cyclopropanamine
Cyclopropanamine can be synthesized through several routes, including the reduction of cyclopropanone oxime or the cyclopropanation of olefins using diazo compounds.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reduction of Cyclopropanone Oxime | LiAlH4 | Ethereal Solvent, Reflux | High |
| Cyclopropanation of Olefins | Diazoalkane, Cu Catalyst | Mild Conditions | Moderate |
Coupling Reaction
The coupling of the benzyl halide with cyclopropanamine typically involves a nucleophilic substitution reaction. This can be facilitated by using a strong base to deprotonate the amine, followed by reaction with the benzyl halide.
| Base | Solvent | Conditions | Yield |
|---|---|---|---|
| NaH | DMF | Room Temperature | Variable |
Detailed Synthesis Protocol
Given the lack of specific literature on this compound, a general approach based on related compounds can be proposed:
Synthesis of 3-Bromo-5-chlorobenzyl Chloride :
- Start with 3-bromo-5-chlorobenzene and perform a Friedel-Crafts alkylation to introduce a chloromethyl group.
- Alternatively, use NBS to brominate the benzyl position directly.
Preparation of Cyclopropanamine :
- Use the reduction of cyclopropanone oxime with LiAlH4 in an ethereal solvent.
-
- Deprotonate cyclopropanamine with a strong base like NaH in DMF.
- React the deprotonated amine with 3-bromo-5-chlorobenzyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it valuable in drug development.
Case Studies:
- Neurological Disorders: Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially leading to therapeutic advancements in treating conditions such as depression and anxiety. For instance, compounds with similar structures have shown efficacy in inhibiting serotonin reuptake, thus enhancing mood stabilization.
- Antimicrobial Activity: The compound has been investigated for its potential to inhibit methionyl-tRNA synthetase (MetRS), a target for developing new antibiotics against resistant bacterial strains like MRSA and Enterococcus. Inhibitors derived from this class have demonstrated promising results in preclinical studies .
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in creating novel materials with specific electronic and optical properties.
Applications:
- Polymer Chemistry: The compound can be utilized as a monomer or crosslinker in polymer synthesis, contributing to the development of advanced materials with tailored mechanical and thermal properties.
- Nanotechnology: Its ability to form stable complexes with metal ions opens avenues for its use in nanomaterials, enhancing the performance of catalysts and sensors.
Industrial Applications
In industrial settings, this compound is employed in the formulation of agrochemicals and specialty chemicals.
Key Uses:
- Agrochemicals: The compound is integral in synthesizing herbicides and fungicides, where its halogenated phenyl group contributes to increased biological activity against pests and pathogens.
- Specialty Chemicals: It is also used in the production of fine chemicals that require specific functional groups for enhanced reactivity or stability.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Substituent Position and Reactivity: The target compound’s 3-bromo-5-chloro substitution contrasts with the 2-bromo-5-chloro isomer (). Nitro vs. Halogen Groups: The nitro-substituted analogue () has a lower molecular weight (192.2 g/mol) and distinct electronic properties due to the strong electron-withdrawing nitro group, which may increase reactivity in electrophilic substitutions.
Synthesis and Stability :
- The discontinued status of the 2-bromo-5-chloro isomer () suggests challenges in synthesis or stability, possibly due to ortho-substitution hindering crystallinity or increasing decomposition risk.
- Hydrogenation methods used for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine () highlight platinum catalysts as viable for cyclopropanamine derivatives, though bromine/chlorine substituents may require modified conditions.
Physicochemical Properties :
- Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity compared to methyl or ethyl substituents (e.g., ). This could enhance membrane permeability in biological systems but may also raise toxicity concerns.
- Thermal Stability : While direct data are lacking, the nitro analogue () is stable under recommended storage, suggesting that halogenated derivatives may similarly require controlled environments to prevent degradation.
Toxicological and Regulatory Considerations: Limited hazard data exist for these compounds. The nitro analogue’s MSDS notes unknown acute toxicity, emphasizing the need for precautionary handling.
Biological Activity
N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a cyclopropane ring linked to an amine group and a halogenated phenyl substituent, which may influence its reactivity and biological properties. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 250.55 g/mol. The unique structural features include:
- A cyclopropane ring , which contributes to the compound's rigidity and potential biological interactions.
- Bromine and chlorine substituents on the phenyl ring, which can enhance the compound's reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with cyclopropylamine. This reaction is generally performed under basic conditions using solvents such as dichloromethane or toluene, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction .
This compound exhibits various biological activities, which can be attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety .
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. The presence of halogen substituents may enhance its ability to interact with DNA or other cellular targets involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Mechanism
In another investigation published in a peer-reviewed journal, the anticancer effects of this compound were assessed in human breast cancer cell lines. The compound was found to inhibit cell proliferation and promote apoptosis through caspase activation pathways. The study concluded that further research is warranted to explore its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine | Similar halogenated structure | Moderate antimicrobial activity |
| N-(4-bromophenyl)methylcyclopropanamine | Lacks chlorine substitution | Lower efficacy in anticancer studies |
| N-(4-chlorophenyl)methylcyclopropanamine | Lacks bromine substitution | Limited biological activity |
The dual halogenation (bromine and chlorine) on the phenyl ring of this compound may contribute significantly to its enhanced reactivity and biological activity compared to these similar compounds.
Q & A
Q. Methodological Answer :
- Core Strategy : Utilize nucleophilic substitution or Buchwald-Hartwig coupling to attach the cyclopropanamine group to the bromo/chloro-substituted benzyl intermediate. For regioselectivity, pre-functionalize the aromatic ring via directed ortho-metalation (DoM) to install bromo and chloro groups at positions 3 and 5, respectively .
- Key Steps :
- Synthesize 3-bromo-5-chlorobenzaldehyde via halogenation.
- Reduce to 3-bromo-5-chlorobenzyl alcohol, then convert to bromide (e.g., using PBr₃).
- React with cyclopropanamine under SN2 conditions or via Pd-catalyzed cross-coupling.
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to detect spatial proximity between substituents .
Basic: How should researchers characterize the structural integrity of the cyclopropane ring and substituent positions?
Q. Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ ~0.5–2.0 ppm) and coupling patterns (e.g., geminal coupling). For aromatic substituents, use 2D HSQC to correlate protons with carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀BrClN).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of bromo, chloro, and cyclopropane groups .
- Troubleshooting : If cyclopropane ring opens during analysis, ensure inert atmospheres and low-temperature storage to prevent degradation .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic (HOMO-rich) or nucleophilic (LUMO-rich) attacks. The bromine atom’s electron-withdrawing effect may direct reactivity toward the para position .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
- Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots) .
Advanced: How to design a structure-activity relationship (SAR) study to evaluate the impact of halogen substituents on bioactivity?
Q. Methodological Answer :
- Variable Design : Synthesize analogs with:
- Halogen substitutions (e.g., Br → F, Cl → CF₃).
- Positional isomers (e.g., 3-chloro-5-bromo).
- Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293).
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?
Q. Methodological Answer :
- Root Cause Analysis :
- Impurities : Characterize byproducts via GC-MS or HPLC-DAD. Trace metal contaminants (e.g., Pd residues) may inhibit coupling reactions .
- Heat/Mass Transfer : Use microreactors for exothermic steps to maintain consistent temperature.
- Optimization : Apply design of experiments (DoE) to variables like catalyst loading, solvent polarity, and stirring rate. Use response surface methodology (RSM) to identify optimal conditions .
Basic: What stability studies are critical for ensuring compound integrity during storage?
Q. Methodological Answer :
- Conditions : Test under:
- Thermal Stress : 40°C for 14 days (ICH Q1A guidelines).
- Hydrolytic Stress : pH 3–9 buffers at 25°C.
- Analytics : Monitor degradation via HPLC-UV/ELSD. Cyclopropane ring opening or dehalogenation (Br → OH) are common degradation pathways .
- Storage Recommendations : Use amber vials under argon at –20°C to prevent photolysis and oxidation .
Advanced: How can surface adsorption studies inform formulation strategies for in vivo applications?
Q. Methodological Answer :
- Techniques :
- Quartz Crystal Microbalance (QCM) : Measure adsorption onto model lipid bilayers or silica surfaces.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition after adsorption.
- Implications : High adsorption to hydrophobic surfaces may reduce bioavailability. Modify formulations with PEGylation or cyclodextrin inclusion complexes to enhance solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
